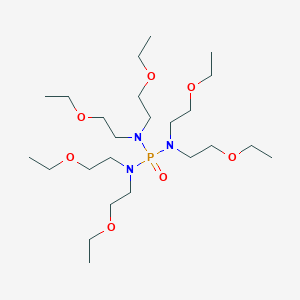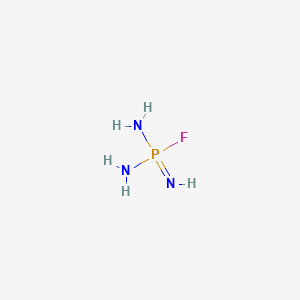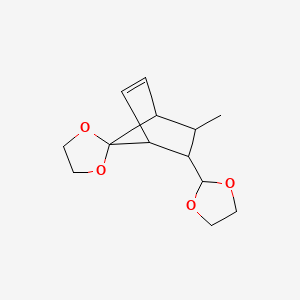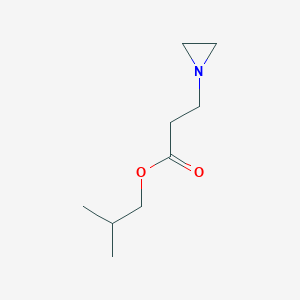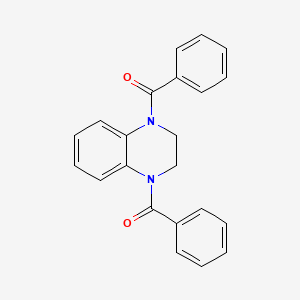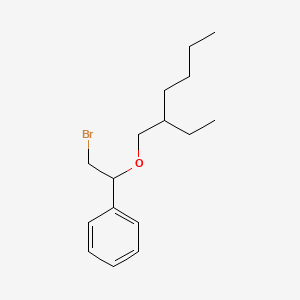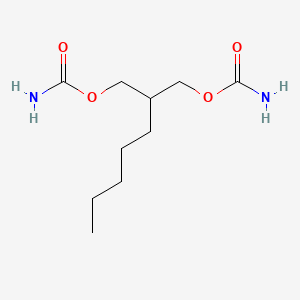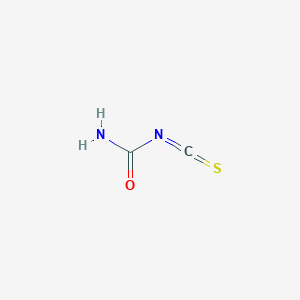
3-Methylphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylphenyl phosphate, also known as tris(3-methylphenyl) phosphate, is an organophosphate compound with the molecular formula C21H21O4P. It is commonly used in various industrial applications, including as a flame retardant and plasticizer. The compound is known for its stability and effectiveness in enhancing the properties of materials it is added to.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylphenyl phosphate typically involves the reaction of phosphorus oxychloride with 3-methylphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
POCl3+3 C7H8O→(C7H7O)3PO+3 HCl
where (C_7H_8O) represents 3-methylphenol.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylphenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylphenol and phosphoric acid.
Oxidation: It can be oxidized to form corresponding quinones.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkoxides or amines are used under mild conditions.
Major Products:
Hydrolysis: 3-Methylphenol and phosphoric acid.
Oxidation: Quinones.
Substitution: Various substituted phenyl phosphates.
Wissenschaftliche Forschungsanwendungen
3-Methylphenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Widely used as a plasticizer and flame retardant in the production of plastics, textiles, and electronics.
Wirkmechanismus
The mechanism of action of 3-methylphenyl phosphate involves its interaction with various molecular targets. It can act as an endocrine disruptor by binding to hormone receptors and altering gene expression. The compound can also inhibit certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but studies have shown its potential to affect androgen and estrogen receptors .
Vergleich Mit ähnlichen Verbindungen
Tricresyl Phosphate (TCP): A mixture of ortho-, meta-, and para-cresyl phosphates. It is also used as a flame retardant and plasticizer but is known for its higher toxicity.
Triphenyl Phosphate (TPP): Another organophosphate compound used in similar applications but with different physical and chemical properties.
Uniqueness: 3-Methylphenyl phosphate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. It is less toxic compared to tricresyl phosphate and has better flame-retardant properties compared to triphenyl phosphate .
Eigenschaften
CAS-Nummer |
22987-28-6 |
|---|---|
Molekularformel |
C7H7O4P-2 |
Molekulargewicht |
186.10 g/mol |
IUPAC-Name |
(3-methylphenyl) phosphate |
InChI |
InChI=1S/C7H9O4P/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10)/p-2 |
InChI-Schlüssel |
GZELFOWMRSGSTI-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC=C1)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


